
Independent Verification of HPG1860's Effect on
Liver Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HPG1860's performance in modulating liver

enzymes against other alternatives, supported by available experimental data. It is designed to

assist researchers, scientists, and drug development professionals in evaluating the

therapeutic potential of HPG1860 for liver diseases such as non-alcoholic steatohepatitis

(NASH).

Executive Summary
HPG1860, a novel, non-bile acid farnesoid X receptor (FXR) agonist, has demonstrated a

promising safety profile and efficacy in reducing liver enzymes in clinical trials.[1] This guide

summarizes the quantitative data from the Phase 2a RISE study of HPG1860 and compares it

with data from key clinical trials of two alternative treatments for NASH: Obeticholic Acid (OCA),

another FXR agonist, and Pioglitazone, a thiazolidinedione. The experimental protocols for

these trials are detailed to provide a comprehensive understanding of the methodologies used.

Furthermore, this guide includes a visualization of the FXR signaling pathway, the mechanism

of action for HPG1860 and OCA.

Comparison of Efficacy on Liver Enzymes
The following table summarizes the quantitative effects of HPG1860, Obeticholic Acid, and

Pioglitazone on key liver enzymes: Alanine Aminotransferase (ALT), Aspartate

Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT).
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HPG1860

RISE

(Phase 2a)

[2][3][4]

3 mg 12 weeks

-7.0%

(mean

percentage

change
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for patients

with ALT

≥ULN at
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[3][4]

Data not
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reported

Reduced

(quantitativ

e data not

yet
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[1]

5 mg 12 weeks
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(mean

percentage

change

from
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for patients

with ALT

≥ULN at
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[3][4]

Data not

yet
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e data not

yet
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[1]
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8 mg 12 weeks
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(quantitativ
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Obeticholic

Acid

FLINT

(Phase 2b)

[5][6][7]

25 mg 72 weeks

-24%

(relative

change at

24 weeks)

[5][6][7]

Data not
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e data not

yet

reported)

[8]

Pioglitazon

e

PIVENS

(Phase 3)

[9]

30 mg 96 weeks

Significant
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in mean

levels[6]

Significant

decrease

in mean

levels[6]

Data not

yet

reported

Meta-

analysis[10

]

Various Various
Lower than

control[10]

Lower than

control[10]

Lower than

control[10]

Experimental Protocols
HPG1860: The RISE Study
The RISE study was a Phase 2a, multi-center, randomized, double-blind, placebo-controlled,

parallel-group clinical trial.[1][2][4]

Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of orally

administered HPG1860 in adult patients with presumed non-cirrhotic NASH.[2][4]

Population: 87 adult patients with presumed non-cirrhotic NASH.[4]
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Intervention: Patients received once-daily oral tablets of HPG1860 at doses of 3 mg, 5 mg,

or 8 mg, or a placebo.[2][4]

Duration: 12 weeks.[1]

Primary Endpoint: Safety and tolerability of HPG1860.[2][4]

Secondary Endpoints: Included percent change from baseline in liver fat content (LFC)

measured by MRI-PDFF and changes in liver enzyme levels (ALT).[3][4]

Obeticholic Acid: The FLINT Trial
The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) trial was a

multi-center, randomized, double-blind, placebo-controlled Phase 2b trial.[5][6][7]

Objective: To assess the efficacy and safety of obeticholic acid in adult patients with non-

alcoholic steatohepatitis.

Population: Patients with biopsy-confirmed NASH without cirrhosis.

Intervention: Patients received 25 mg of obeticholic acid or a placebo orally once daily.[11]

Duration: 72 weeks.[5]

Primary Outcome: Improvement in liver histology, defined as a decrease in the NAFLD

Activity Score (NAS) by at least 2 points without worsening of fibrosis.[5][7]

Secondary Outcomes: Included changes in serum aminotransferase and gamma-glutamyl

transpeptidase (GGT) levels.[8]

Pioglitazone: The PIVENS Trial
The Pioglitazone versus Vitamin E versus Placebo for Nonalcoholic Steatohepatitis (PIVENS)

trial was a multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.[9]

Objective: To evaluate the efficacy and safety of pioglitazone and vitamin E for the treatment

of NASH in non-diabetic patients.
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Population: Non-diabetic patients with biopsy-proven NASH.

Intervention: Patients were randomized to receive 30 mg of pioglitazone, 800 IU of vitamin E,

or a placebo daily.

Duration: 96 weeks.[9]

Primary Outcome: Improvement in histologic features of NASH.[9]

Secondary Outcomes: Included changes in serum aminotransferase levels.[6]

Measurement of Liver Enzymes
In typical clinical trial settings, liver function tests, including ALT, AST, and GGT, are measured

from serum samples collected at baseline and at specified time points throughout the study.[12]

These measurements are performed by central laboratories using automated biochemical

analyzers. The methods are based on standardized enzymatic rate assays recommended by

the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC). For

instance, the determination of ALT and AST catalytic concentrations often involves coupled

enzymatic reactions that monitor the rate of NADH consumption, which is proportional to the

aminotransferase activity in the sample.[13] GGT is typically measured using a kinetic

colorimetric method. Quality control is maintained through regular calibration and the use of

control materials to ensure the accuracy and reproducibility of the results.[14]

Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
HPG1860 and Obeticholic Acid are both agonists of the Farnesoid X Receptor (FXR), a nuclear

receptor highly expressed in the liver and intestine.[15] Activation of FXR plays a crucial role in

regulating bile acid, lipid, and glucose metabolism.[16] The binding of an agonist like HPG1860
to FXR leads to a cascade of events that ultimately results in the reduction of liver fat,

inflammation, and fibrosis.
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Clinical Trial Workflow for Liver Enzyme Analysis
The following diagram illustrates a typical workflow for the analysis of liver enzymes in a clinical

trial setting, from patient screening to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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